molecular formula C24H20N2O3 B15014280 methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

Cat. No.: B15014280
M. Wt: 384.4 g/mol
InChI Key: UDMMGWXVRBPAJV-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves a multi-step process. One common method includes the condensation of 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline with 4-formylbenzoic acid methyl ester under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(E)-{[4-(benzoxazol-2-yl)phenyl]imino}methyl]benzoate: Lacks the dimethyl groups on the benzoxazole ring.

    Methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate: Similar structure but with different substituents on the aromatic rings.

Uniqueness

This compound is unique due to the presence of the dimethyl groups on the benzoxazole ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C24H20N2O3/c1-15-12-21-22(13-16(15)2)29-23(26-21)18-8-10-20(11-9-18)25-14-17-4-6-19(7-5-17)24(27)28-3/h4-14H,1-3H3

InChI Key

UDMMGWXVRBPAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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